3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid features a propanoic acid backbone substituted at the third carbon by an acetamide group. This acetamide moiety is further modified by a 2,3-dimethylphenoxy substituent attached to its acetyl group. The IUPAC name, 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]propanoic acid , reflects this hierarchy of functional groups and substituents.
The molecular formula is C₁₃H₁₇NO₄ , with a molecular weight of 251.28 g/mol . The SMILES notation (CC1=C(C(=CC=C1)OCC(=O)NCCC(=O)O)C ) delineates the connectivity: a propanoic acid chain (CCC(=O)O) linked to an acetamide group (NCC(=O)) bonded to a 2,3-dimethylphenoxy ring. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]propanoic acid |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| SMILES | CC1=C(C(=CC=C1)OCC(=O)NCCC(=O)O)C |
The 2,3-dimethylphenoxy group introduces steric hindrance due to the adjacent methyl substituents, which influences molecular packing and intermolecular interactions. This substitution pattern distinguishes it from analogs like 3-(2-(2,5-dimethylphenoxy)acetamido)propanoic acid, where methyl groups are meta to each other.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains limited, studies on structurally related phenoxyacetamides provide insights. For example, N-(2-methylphenyl)acetamide exhibits a twisted conformation between the acetamide and aromatic ring, with a dihedral angle of 15.2°. By analogy, the 2,3-dimethylphenoxy group in the target compound likely induces similar torsional strain, affecting its solid-state packing.
Key bond parameters inferred from analogs include:
- C–O (phenoxy) bond length : ~1.36 Å (consistent with ether linkages)
- C=O (amide) bond length : ~1.23 Å
- N–H (amide) bond length : ~1.01 Å
The methyl groups at the 2- and 3-positions of the phenoxy ring create a crowded environment, potentially leading to intramolecular hydrogen bonding between the amide N–H and the propanoic acid carbonyl group. This interaction may stabilize a gauche conformation in the propanoic acid chain.
Comparative Structural Analysis with Phenoxyacetamide Derivatives
The structural uniqueness of this compound becomes evident when compared to derivatives:
The 2,3-dimethylphenoxy group in the target compound imposes greater steric hindrance than its 2,5-dimethyl analog, potentially reducing solubility in polar solvents. Additionally, the amide linkage enables hydrogen bonding absent in non-amide derivatives like 2-(3,4-dimethylphenoxy)propanoic acid. These differences underscore how subtle structural variations impact physicochemical properties and reactivity.
Properties
IUPAC Name |
3-[[2-(2,3-dimethylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-4-3-5-11(10(9)2)18-8-12(15)14-7-6-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFJOBYWUNYEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenol and chloroacetic acid.
Formation of 2-(2,3-Dimethylphenoxy)acetic acid: 2,3-dimethylphenol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,3-dimethylphenoxy)acetic acid.
Amidation: The 2-(2,3-dimethylphenoxy)acetic acid is then reacted with 3-aminopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the acetamido or carboxylic acid groups.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Cancer Therapy
Research has indicated that derivatives of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid can exhibit anti-cancer properties. The compound has been investigated for its ability to target specific receptors on cancer cells, enhancing therapeutic efficacy.
- Case Study : A study demonstrated that modified versions of this compound showed increased binding affinity to somatostatin receptors, which are often overexpressed in tumors. This modification resulted in improved tumor uptake and reduced proliferation of cancer cells in vitro .
Bioactive Peptide Development
The compound is utilized in the design of bioactive peptides aimed at treating various diseases. Its structural features allow it to serve as a building block for peptides that can interact with biological targets effectively.
- Case Study : In a study focusing on peptide synthesis, the incorporation of this compound into peptide sequences resulted in enhanced biological activity and stability against metabolic degradation .
Drug Delivery Systems
The compound's unique chemical structure makes it suitable for developing drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance drug solubility and bioavailability.
- Data Table : Summary of Drug Delivery Studies
| Compound | Delivery Method | Targeted Disease | Efficacy |
|----------|----------------|------------------|----------|
| this compound | Liposomal encapsulation | Cancer | Increased tumor accumulation |
| Modified version | Nanoparticle formulation | Inflammatory diseases | Enhanced therapeutic effect |
Anti-inflammatory Research
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Case Study : Animal model studies indicated that administration of the compound led to significant reductions in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compound m : (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Key Differences: The phenoxy group has 2,6-dimethyl substitution (vs. 2,3-dimethyl in the target compound). Contains a tetrahydropyrimidinone ring and additional phenyl groups. Stereochemistry: Multiple chiral centers (R/S configurations) influence binding specificity.
- The extended hydrophobic regions (diphenylhexane) likely increase metabolic stability but reduce aqueous solubility .
Compound o : (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Key Differences: Shares the 2,6-dimethylphenoxy group but differs in stereochemistry (4S vs. 4R in compound m).
- Implications : Stereochemical variations at the 4-position may alter interactions with chiral binding sites, affecting potency or selectivity .
Backbone and Functional Group Modifications
2-(2-Aminocyclobutyl)acetic Acid Hydrochloride
- Key Differences: Cyclobutyl ring replaces the phenoxy group. Amine hydrochloride enhances solubility but introduces ionic character.
- The ionic form may limit blood-brain barrier penetration compared to the neutral target compound .
3-(1-(2-Chloro-6-Fluorophenyl)acetamido)propanoic Acid
- Key Differences :
- Halogen substituents (Cl, F) on the phenyl group instead of methyl groups.
- Molecular weight: 260.67 g/mol (vs. 263.28 g/mol for the target).
- Implications : Electron-withdrawing halogens increase acidity (lower pKa) of the carboxylic acid, enhancing ionization at physiological pH. This may improve solubility but reduce passive diffusion through lipid membranes .
Pharmacokinetic and Metabolic Profiles
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-Trifluoroacetyl)amino]propanoic Acid
- Key Differences :
- Trifluoroacetyl group introduces strong electronegativity.
- Methoxycarbonyl substituent adds ester functionality.
- Implications : The trifluoroacetyl group increases metabolic resistance to esterases, prolonging half-life. However, the methoxycarbonyl group may undergo hydrolysis in vivo, altering bioavailability .
4-Cyclopropyl-3-Fluoropyrrolidine-3-Carboxylic Acid Hydrochloride
- Key Differences: Pyrrolidine ring with cyclopropyl and fluorine substituents. Molecular formula: C₈H₁₆ClNO₂ (smaller than the target compound).
Comparative Data Table
Research Findings and Implications
- Substituent Position: 2,3-Dimethylphenoxy in the target compound provides moderate steric hindrance, optimizing both binding affinity and solubility compared to 2,6-dimethyl isomers .
- Halogen vs.
- Backbone Rigidity : Compounds with constrained rings (e.g., pyrrolidine) show improved target binding but may lack metabolic flexibility, as seen in cyclopropyl derivatives .
Biological Activity
3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H17NO4
- CAS Number : 405923-75-3
- Molecular Weight : 251.28 g/mol
The compound features a propanoic acid backbone with an acetamido group and a dimethylphenoxy moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets in cells. These interactions may include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
- Receptor Modulation : It could modulate the activity of receptors involved in cell signaling pathways related to growth and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The findings showed that treatment with varying concentrations (10 µM to 100 µM) resulted in significant dose-dependent inhibition of cell viability after 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Q & A
Q. What are the recommended methods for synthesizing 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid with high purity?
- Methodological Answer: Synthesis typically involves coupling 2,3-dimethylphenoxyacetic acid with 3-aminopropanoic acid derivatives using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC is critical to achieve >95% purity. Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer:
- NMR : The acetamido proton (NH) appears as a singlet at ~6.5–7.0 ppm, while the aromatic protons from the dimethylphenoxy group show splitting patterns between 6.8–7.2 ppm.
- IR : Key peaks include C=O stretching (~1700 cm for carboxylic acid and ~1650 cm for amide) and aromatic C-H bending (~750 cm).
- MS : HRMS should match the exact mass of CHNO (calculated m/z 263.1158) .
Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?
- Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., Ellman’s assay for cholinesterase inhibition).
- Cell viability tests : Employ MTT or resazurin assays in relevant cell lines (e.g., cancer or microbial models).
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How should researchers design experiments to optimize the yield while minimizing byproduct formation?
- Methodological Answer: Apply Design of Experiments (DoE) principles:
- Variables : Vary reaction temperature (50–100°C), catalyst loading (0.1–1.0 equiv), and solvent polarity (DMF vs. THF).
- Response surface methodology (RSM) : Identify interactions between variables using a central composite design.
- Byproduct analysis : Use LC-MS to track impurities and adjust reaction time or stoichiometry accordingly .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer:
- Multi-scale modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to simulate solvation effects.
- Sensitivity analysis : Test computational assumptions (e.g., solvent models or protonation states) against experimental kinetic data.
- Feedback loops : Use experimental results to refine computational parameters iteratively .
Q. How can advanced kinetic modeling elucidate reaction mechanisms in biological systems?
- Methodological Answer:
- QM/MM simulations : Model enzyme active sites to study transition states and binding affinities.
- Stopped-flow spectroscopy : Capture rapid kinetic intermediates (e.g., transient acyl-enzyme complexes).
- Isotope labeling : Use O or C isotopes to trace metabolic pathways in cell cultures .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis due to potential dust/aerosol formation.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Exposure monitoring : Regular air sampling per OSHA 29 CFR 1910.1020 standards .
Q. What mechanistic studies are recommended to investigate enzyme interactions?
- Methodological Answer:
- X-ray crystallography : Resolve co-crystal structures of the compound bound to target enzymes.
- Fluorescence quenching : Monitor conformational changes in enzymes using tryptophan fluorescence.
- Molecular docking : Validate binding poses with AutoDock Vina or Schrödinger Suite .
Data Analysis and Reporting
Q. How should researchers statistically validate biological activity data for publication?
- Methodological Answer:
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- Methodological Answer:
- SwissADME : Predict absorption, distribution, metabolism, and excretion (ADME) properties.
- CYP450 docking : Simulate interactions with cytochrome P450 isoforms using AutoDock.
- MetaSite : Identify potential metabolic hotspots (e.g., hydroxylation or demethylation sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
